molecular formula C6H7N5 B1215947 8-methyl-7H-purin-6-amine CAS No. 22387-37-7

8-methyl-7H-purin-6-amine

Cat. No.: B1215947
CAS No.: 22387-37-7
M. Wt: 149.15 g/mol
InChI Key: ORUIZIXJCCIGAI-UHFFFAOYSA-N
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Scientific Research Applications

8-Methyl-7H-purin-6-amine has several scientific research applications:

Safety and Hazards

The safety data sheet for “7-Methyladenine”, a synonym for “8-methyl-7H-purin-6-amine”, indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

8-methyl-7H-purin-6-amine plays a crucial role in biochemical reactions, particularly those involving nucleic acids. It is known to interact with several enzymes and proteins, including DNA methyltransferases and glycosylases. These interactions are essential for the compound’s role in DNA repair and methylation processes. For instance, this compound can act as a substrate for DNA glycosylases, which recognize and excise damaged bases from DNA, thereby initiating the base excision repair pathway .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. This compound can also impact cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, thereby influencing their function. For example, this compound can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns and gene expression. Additionally, this compound can activate or inhibit various enzymes, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound can lead to persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance DNA repair and protect against genotoxic stress. At high doses, this compound can exhibit toxic effects, including DNA damage and apoptosis. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the synthesis and degradation of nucleotides. These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, nucleoside transporters can facilitate the uptake of this compound into cells, while binding proteins can influence its localization and accumulation. These processes are essential for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. For example, this compound can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-7H-purin-6-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .

Mechanism of Action

The mechanism of action of 8-methyl-7H-purin-6-amine involves its interaction with nucleic acids and proteins. It can be incorporated into DNA, where it may interfere with normal base pairing and replication processes. This compound can also act as a competitive inhibitor of enzymes involved in nucleotide metabolism, thereby affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-7H-purin-6-amine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIZIXJCCIGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176916
Record name 8-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22387-37-7
Record name 8-Methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022387377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22387-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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